molecular formula C8H17Br2NO B2635126 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide CAS No. 2126177-00-0

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide

Cat. No.: B2635126
CAS No.: 2126177-00-0
M. Wt: 303.038
InChI Key: GDEUHSPFTYHZMT-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO and a molecular weight of 303.04 g/mol . It is a morpholine derivative, characterized by the presence of a brominated alkyl chain attached to the nitrogen atom of the morpholine ring. This compound is typically found in a powder form and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves the bromination of 2-methylpropylmorpholine. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the desired position on the alkyl chain. The reaction can be carried out using bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine compounds .

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-methylpropyl)morpholine hydrobromide
  • 4-(3-Iodo-2-methylpropyl)morpholine hydrobromide
  • 4-(3-Fluoro-2-methylpropyl)morpholine hydrobromide

Uniqueness

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological interactions, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(3-bromo-2-methylpropyl)morpholine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUHSPFTYHZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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